molecular formula C13H21NO4 B2823404 (5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-5-carboxylic acid CAS No. 2567517-38-6

(5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-5-carboxylic acid

Cat. No.: B2823404
CAS No.: 2567517-38-6
M. Wt: 255.314
InChI Key: NEWDPFQAUCALAJ-UXBLZVDNSA-N
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Description

(5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-5-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique azocine ring structure, which is an eight-membered nitrogen-containing heterocycle, making it an interesting subject for chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-5-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the azocine ring through cyclization reactions, followed by the introduction of the carboxylic acid and tert-butyl ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on cost-efficiency and sustainability. This might include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It can be used as a probe to investigate biological pathways and interactions involving nitrogen-containing heterocycles.

    Medicine: The compound may serve as a lead molecule for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Its derivatives could be used in the production of advanced materials or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azocine ring structure allows it to fit into binding sites and modulate the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-5-carboxylic acid include:

  • 2-Aminoethyl methacrylate hydrochloride
  • Bromomethyl methyl ether

Uniqueness

What sets this compound apart from these similar compounds is its specific azocine ring structure and the presence of both carboxylic acid and tert-butyl ester groups. These features confer unique chemical reactivity and potential biological activity, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

(5E)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-6-10(11(15)16)7-5-9-14/h6H,4-5,7-9H2,1-3H3,(H,15,16)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWDPFQAUCALAJ-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=CCC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC/C(=C\CC1)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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